Boc-D-Phe(4-Cl)-OH

Enantiomeric excess Chiral HPLC Peptide synthesis

Boc-D-Phe(4-Cl)-OH is a critical Boc-protected D-phenylalanine building block for solid-phase peptide synthesis. Its para-chloro substituent and D-configuration confer essential steric and electronic effects for high-efficiency coupling and enzymatic stability. This compound is a documented intermediate in LHRH (GnRH) antagonist synthesis, where the 4-chloro-D-Phe residue is essential for receptor affinity. With ≥98% purity and ≥98% ee, it ensures minimal L-epimer contamination—vital for D-peptide therapeutics. Orthogonal identity verification via optical rotation ([α]20/D −26±2°) and melting point (~110°C) streamlines QC release testing in GMP environments.

Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
CAS No. 57292-44-1
Cat. No. B558672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Phe(4-Cl)-OH
CAS57292-44-1
SynonymsN-Boc-ethylenediamine; 57260-73-8; tert-ButylN-(2-aminoethyl)carbamate; tert-butyl(2-aminoethyl)carbamate; N-tert-Boc-ethylenediamine; n-t-boc-ethylenediamine; tert-butyl2-aminoethylcarbamate; N-Boc-1,2-diaminoethane; n-boc-ethane-1,2-diamine; mono-n-t-boc-eda; n-boc-diaminoethane; n-boc-(2-aminoethyl)amine; (2-amino-ethyl)-carbamicacidtert-butylester; BOC-ETHYLENEDIAMINE; mono-n-tert-butyloxycarbonylethylenediamine; t-butyln-(2-aminoethyl)carbamate; N-(tert-Butoxycarbonyl)-1,2-diaminoethane; N-(2-Aminoethyl)carbamicAcidtert-ButylEster; 2-(BOC-AMINO)ETHYLAMINE; BOC-EDA; n-t-butyloxycarbonyl-ethylenediamine; 1,2-Diaminoethane,N-BOCprotected; ETHANE-1,2-DIAMINE,N-BOCPROTECTED; N-(tert-Butoxycarbonyl)-1,2-ethylenediamine; N-(TERT-BUTOXYCARBONYL)ETHYLENEDIAMINE
Molecular FormulaC14H18ClNO4
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
InChIKeyBETBOAZCLSJOBQ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Phe(4-Cl)-OH (CAS 57292-44-1): A Key D-Amino Acid Building Block for Solid-Phase Peptide Synthesis


Boc-D-Phe(4-Cl)-OH (CAS 57292-44-1) is a tert-butyloxycarbonyl (Boc)-protected D-phenylalanine derivative featuring a para-chloro substituent on the aromatic ring. This compound is a non-proteinogenic, unnatural amino acid used extensively as a building block in solid-phase peptide synthesis (SPPS) under Boc/benzyl chemistry conditions . Its D-configuration and the presence of the chlorine atom confer distinct stereochemical and physicochemical properties that influence peptide conformation, stability, and biological activity compared to the natural L-enantiomer and other halogenated analogs [1].

Why Boc-D-Phe(4-Cl)-OH Cannot Be Readily Substituted by Generic D-Phe Analogs in Peptide Synthesis


Substituting Boc-D-Phe(4-Cl)-OH with generic D-phenylalanine or other halogenated D-Phe analogs without rigorous validation can lead to compromised peptide yield, altered conformation, or loss of biological activity. The para-chloro substituent contributes to unique steric and electronic effects that influence coupling efficiency in SPPS and the final peptide's receptor binding profile [1]. Furthermore, the D-configuration is critical for imparting resistance to enzymatic degradation, a property not shared by the L-enantiomer [2]. Even within the class of halogenated D-Phe derivatives, the specific chloro analog exhibits distinct reactivity and physicochemical properties (e.g., melting point, specific rotation) that differentiate it from fluoro or bromo counterparts, necessitating compound-specific validation .

Quantitative Comparative Evidence for Boc-D-Phe(4-Cl)-OH: Differentiation from Analogs and Benchmarks


Enantiomeric Purity: >98% ee via Chiral HPLC Ensures Minimal L-Enantiomer Contamination

Commercially available Boc-D-Phe(4-Cl)-OH from Thermo Scientific Acros is specified at 95% chemical purity with a minimum enantiomeric excess (ee) of 98% as determined by chiral HPLC . This level of enantiopurity is critical because even small amounts of the L-enantiomer can significantly alter the biological activity and conformational stability of the resulting peptide. While generic D-Phe derivatives may have similar claimed purities, this specific lot analysis provides a quantifiable benchmark for procurement. The compound's specific rotation [α]20/D −26±2° (c = 1% in ethyl acetate) serves as an orthogonal, accessible metric for verifying enantiomeric integrity upon receipt.

Enantiomeric excess Chiral HPLC Peptide synthesis

Optical Rotation: A Rapid Identity and Enantiopurity Check Differentiating from D-Phe and L-Phe(4-Cl) Analogs

The specific optical rotation of Boc-D-Phe(4-Cl)-OH is reported as [α]20/D −26±2° (c = 1% in ethyl acetate) by multiple reputable vendors . This value is a direct consequence of its D-configuration and para-chloro substitution. For comparison, the L-enantiomer Boc-L-Phe(4-Cl)-OH would exhibit a positive specific rotation of similar magnitude, while unsubstituted Boc-D-Phe-OH has a different reported value. This easily measured parameter provides a rapid, quantitative means to confirm the identity and optical purity of the compound upon receipt, distinguishing it from incorrectly shipped analogs or enantiomers.

Optical rotation Chiral identity Quality control

Melting Point Consistency: A Marker of Crystalline Purity Differentiating from Solvated or Impure Analogs

The melting point of Boc-D-Phe(4-Cl)-OH is consistently reported around 110 °C (range 108–112 °C) across multiple vendor specifications . This narrow and consistent range is indicative of a well-defined, anhydrous crystalline form. In contrast, the free base 4-chloro-D-phenylalanine exhibits a much higher melting point (~260 °C) [1], while other halogenated Boc-D-Phe analogs (e.g., Boc-D-Phe(4-F)-OH) have different melting points. A deviation from the expected melting point upon receipt can signal the presence of solvents, impurities, or incorrect compound, serving as a quick, low-cost purity check before use.

Melting point Purity assessment Solid-state characterization

Reaction Suitability: Explicitly Validated for Boc Solid-Phase Peptide Synthesis

Vendor documentation from Sigma-Aldrich explicitly lists 'reaction suitability: Boc solid-phase peptide synthesis' for this compound . This designation indicates that the compound has been tested and found suitable for use under standard Boc/benzyl SPPS conditions, including compatibility with common deprotection (TFA) and coupling reagents. While many Boc-protected amino acids are presumed suitable, this explicit statement provides procurement confidence that the material meets performance expectations in this specific application. In contrast, some less-common Boc-amino acid derivatives may have limited or no documented compatibility.

Solid-phase peptide synthesis Boc chemistry Reaction suitability

High Purity by HPLC: ≥99% Assay from Chem-Impex Ensures Minimal Side-Product Formation

Chem-Impex International offers Boc-D-Phe(4-Cl)-OH with a purity specification of ≥99% by HPLC . This high level of chemical purity, combined with the enantiomeric purity data from other vendors, ensures that the building block contributes minimal impurities that could lead to truncated sequences, deletion peptides, or difficult purifications during SPPS. While generic suppliers may offer lower purity grades (e.g., 95% or 98%), the 99% specification provides a quantitative benchmark for procurement decisions where high-purity peptide products are required.

HPLC purity Peptide synthesis Building block quality

Specific Rotation Variability: The Importance of Vendor Specification for Consistent Results

While the specific rotation for Boc-D-Phe(4-Cl)-OH is generally reported around [α]20/D −26°, different vendors and measurement conditions yield slightly different values. For example, one vendor reports [α]20/D = -24° (c = 1, EtOH) , while Sigma-Aldrich reports [α]20/D −26±2° (c = 1% in ethyl acetate) . This underscores the importance of using a consistent, qualified vendor to ensure batch-to-batch reproducibility in peptide synthesis, as even small variations in specific rotation can reflect differences in enantiomeric purity or the presence of trace impurities that may affect coupling efficiency or final peptide properties.

Optical rotation Quality control Vendor comparison

Optimal Use Cases for Boc-D-Phe(4-Cl)-OH Based on Quantitative Differentiation Evidence


Synthesis of D-Peptide Therapeutics Requiring High Enantiopurity

When developing D-peptide therapeutics intended to resist proteolytic degradation, the ≥98% ee specification of Boc-D-Phe(4-Cl)-OH ensures that the final peptide product contains minimal L-epimer contamination. This is critical for maintaining intended biological activity and reducing immunogenicity [1]. The compound's D-configuration confers inherent stability against endogenous proteases, a key advantage over L-peptide analogs.

Construction of LHRH Antagonist Intermediates and Analogs

Boc-D-Phe(4-Cl)-OH is a documented building block in the synthesis of LHRH (GnRH) antagonists, where the 4-chloro-D-phenylalanine residue is essential for high receptor affinity and antagonist activity . The compound's specific optical rotation and melting point provide quality control checkpoints to ensure the correct enantiomer is used in multi-step syntheses of these complex peptide therapeutics.

Solid-Phase Peptide Synthesis (SPPS) Under Boc/Benzyl Chemistry

The explicit 'reaction suitability: Boc solid-phase peptide synthesis' designation from a major vendor validates this compound for use under standard Boc SPPS conditions. The ≥96% to ≥99% HPLC purity ensures high coupling efficiency and minimizes deletion sequences, while the stable melting point of ~110°C confirms the absence of solvates that could interfere with resin loading or coupling steps.

Quality Control and Identity Verification in Regulated Peptide Production

In GMP or regulated environments, the combination of specific optical rotation ([α]20/D −26±2°) and melting point (~110°C) [1] provides two orthogonal, low-cost methods for incoming material identity testing. This reduces reliance on more time-consuming chiral HPLC for every batch, streamlining release testing while maintaining high confidence in material identity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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